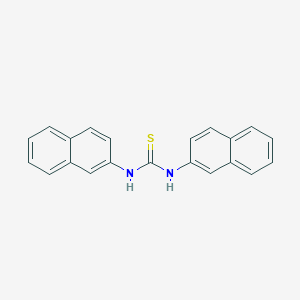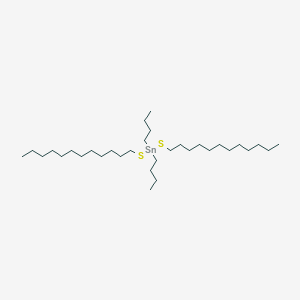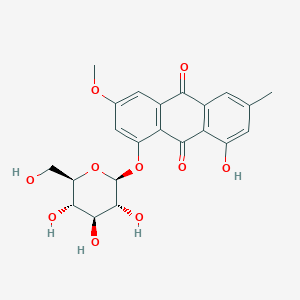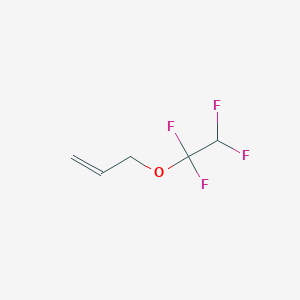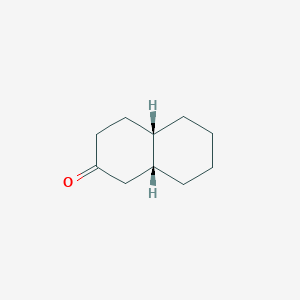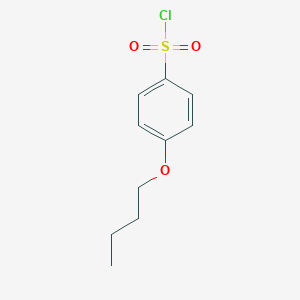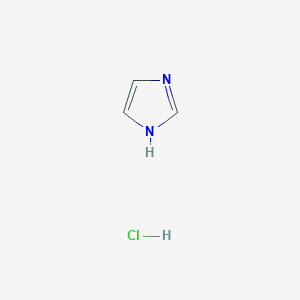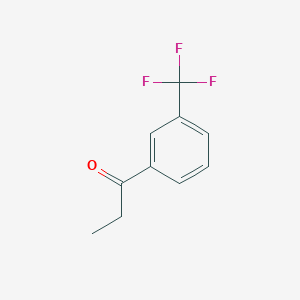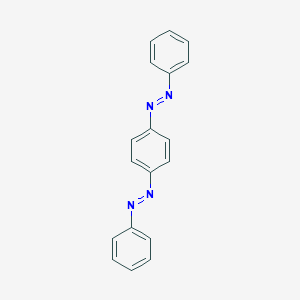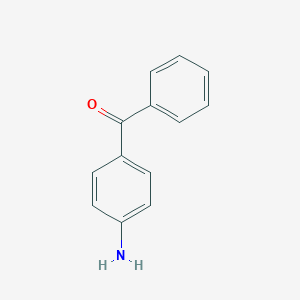
Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-
Overview
Description
Dimethyl-bisphenol A (DMBPA) is a chemical compound that belongs to the bisphenol family. It is structurally similar to bisphenol A (BPA), with the addition of two methyl groups. DMBPA is known for its endocrine-disrupting properties and has been studied for its effects on various biological systems .
Mechanism of Action
Target of Action
The primary target of Dimethyl-Bisphenol A is HIF-1α (Hypoxia-inducible factor 1-alpha) . HIF-1α is a transcription factor that plays a crucial role in cellular response to hypoxia, regulating the expression of several genes including those involved in angiogenesis, cell survival, glucose metabolism, and cell proliferation .
Mode of Action
Dimethyl-Bisphenol A acts as a potent HIF-1α inhibitor . It interacts with HIF-1α, promoting the degradation of HIF-1α protein by dissociating it from Hsp90 . This interaction leads to a decrease in Vegfa mRNA expression , which is a critical factor in angiogenesis .
Biochemical Pathways
The inhibition of HIF-1α by Dimethyl-Bisphenol A affects the hypoxia-inducible factor pathway . This pathway is crucial for cellular adaptation to low oxygen conditions. By inhibiting HIF-1α, Dimethyl-Bisphenol A can disrupt this pathway, leading to decreased expression of Vegfa , which is a key mediator of angiogenesis.
Pharmacokinetics
It’s known that the lipophilicity, molecular weight, heavy atoms, molecular volume, and binding affinity of a compound like dimethyl-bisphenol a can influence its pharmacokinetics .
Result of Action
The inhibition of HIF-1α by Dimethyl-Bisphenol A leads to a significant decrease in Vegfa120 and Vegfa164 expression in large osteoclasts . This can impact angiogenesis, a process critical for wound healing, growth, and development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl-Bisphenol A. For instance, the compound’s abundance in the environment can lead to widespread exposure . Moreover, its use in various industries, including automotive, electrical/electronics equipment, and construction, can contribute to its environmental presence .
Biochemical Analysis
Biochemical Properties
Dimethyl-Bisphenol A is known to interact with various enzymes and proteins. It acts as a HIF-1α inhibitor that promotes degradation of HIF-1α protein by dissociating Hsp90 from HIF-1α . This interaction plays a crucial role in biochemical reactions involving this compound.
Cellular Effects
Dimethyl-Bisphenol A has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting steroidogenesis and downregulating rate-limiting enzymes (StAR) in the estradiol biosynthesis pathway . It also impacts cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Dimethyl-Bisphenol A involves its interaction with biomolecules such as HIF-1α and Hsp90 . It promotes the degradation of HIF-1α protein by dissociating Hsp90 from HIF-1α, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of Dimethyl-Bisphenol A can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Dimethyl-Bisphenol A can vary with different dosages in animal models
Metabolic Pathways
Dimethyl-Bisphenol A is involved in various metabolic pathways . It interacts with enzymes such as HIF-1α and Hsp90, and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
DMBPA can be synthesized through the methylation of bisphenol A. The reaction typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the hydroxyl groups on bisphenol A .
Industrial Production Methods
Industrial production of DMBPA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methylating agents and bases, with careful control of reaction parameters to maximize yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
DMBPA undergoes various chemical reactions, including:
Oxidation: DMBPA can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert DMBPA to its corresponding alcohols.
Substitution: DMBPA can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted bisphenols, quinones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
DMBPA has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of other bisphenol derivatives and polymers.
Biology: Studied for its endocrine-disrupting effects and its impact on hormone regulation.
Medicine: Investigated for its potential effects on human health, particularly its role in hormone-related disorders.
Industry: Used in the production of polycarbonate plastics and epoxy resins.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): The parent compound, widely used in plastics and resins.
Bisphenol S (BPS): A substitute for BPA with similar endocrine-disrupting properties.
Bisphenol F (BPF): Another BPA substitute used in various industrial applications.
Uniqueness of DMBPA
DMBPA is unique due to its additional methyl groups, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct interactions with biological targets and varied effects compared to other bisphenol analogues .
Properties
IUPAC Name |
1-methoxy-4-[2-(4-methoxyphenyl)propan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-17(2,13-5-9-15(18-3)10-6-13)14-7-11-16(19-4)12-8-14/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYIBEYSBXIQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347091 | |
| Record name | 2,2-bis(4-methoxyphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1568-83-8 | |
| Record name | 1,1′-(1-Methylethylidene)bis[4-methoxybenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-bis(4-methoxyphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


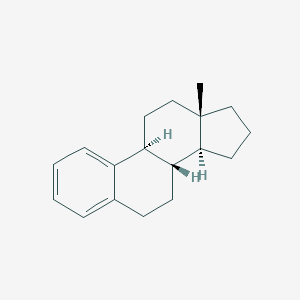
![2-[(carboxymethyl)sulfonyl]benzoic acid](/img/structure/B72250.png)
